Fmoc-N-Me-Asn(Trt)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

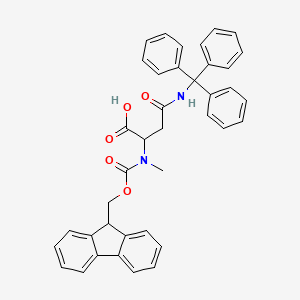

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)/t35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBDIRBPZCFMAZ-DHUJRADRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid applications

An In-Depth Technical Guide to (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic Acid: A Key Building Block in Modern Peptide Therapeutics

Authored by: Gemini, Senior Application Scientist

Abstract

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid, commonly known as Fmoc-N-Me-Asn(Trt)-OH, is a pivotal N-methylated and side-chain protected asparagine derivative. Its unique structural features make it an indispensable tool in solid-phase peptide synthesis (SPPS) for the development of next-generation peptide therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic applications. We delve into the mechanistic rationale for its use, detailing how the incorporation of N-methylated asparagine residues can significantly enhance the pharmacokinetic profiles of peptide drug candidates. This document serves as a technical resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-tested protocols.

Introduction: The Strategic Imperative for N-Methylated Peptides

The therapeutic potential of peptides is often hampered by their poor metabolic stability and low bioavailability.[1][2] A primary route of degradation is enzymatic cleavage by proteases. N-methylation of the peptide backbone is a highly effective strategy to overcome this limitation. By replacing the amide proton with a methyl group, N-methylation introduces steric hindrance that can significantly reduce susceptibility to proteolytic degradation, thereby extending the in vivo half-life of the peptide.[1]

Furthermore, N-methylation imparts conformational constraints on the peptide backbone, which can lead to enhanced receptor affinity, improved selectivity, and favorable changes in solubility and cell permeability.[1][3] this compound is a key enabling reagent in this field, allowing for the precise, site-specific incorporation of an N-methylated asparagine residue into a growing peptide chain.

Chemical Profile and Structural Rationale

This compound is an asparagine derivative with three critical modifications, each serving a distinct and vital purpose in the context of Fmoc-based solid-phase peptide synthesis.[4]

| Feature | Chemical Group | Purpose in SPPS |

| Nα-Protection | 9-Fluorenylmethoxycarbonyl (Fmoc) | A base-labile protecting group that is stable to the acidic conditions used for side-chain deprotection, forming the basis of orthogonal protection schemes in SPPS.[5][][7] |

| Nα-Modification | Methyl (Me) | Enhances proteolytic stability and modulates the conformational properties of the final peptide.[1][3] |

| Side-Chain Protection | Trityl (Trt) | A bulky, acid-labile group that protects the side-chain amide of asparagine from undesirable side reactions, such as dehydration to a nitrile during activation, and improves solubility.[8] |

Molecular Structure:

Caption: Structure of this compound.

Synthesis of this compound

While commercially available, an in-house synthesis of this compound can be achieved through a multi-step process. The Biron-Kessler method, which utilizes a solid support as a temporary protecting group for the carboxylic acid, is a common approach.[2]

Workflow for Solid-Phase Synthesis:

Caption: Solid-Phase Synthesis Workflow.

Detailed Protocol for Synthesis:

Materials: 2-Chlorotrityl chloride (2-CTC) resin, Fmoc-Asn(Trt)-OH, Dichloromethane (DCM), N,N-Diisopropylethylamine (DIEA), Piperidine, N,N-Dimethylformamide (DMF), 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine, Methyl iodide (MeI) or Dimethyl sulfate ((Me)2SO4), 1,8-Diazabicycloundec-7-ene (DBU), Diphenylguanidine (DPG), 2-Mercaptoethanol, Fmoc-O-succinimide (Fmoc-OSu), Hexafluoroisopropanol (HFIP).

Step 1: Resin Loading

-

Swell 2-CTC resin in DCM in a reaction vessel.

-

Dissolve Fmoc-Asn(Trt)-OH (3 eq.) in DCM.

-

Add the amino acid solution to the resin, followed by DIEA (9 eq.).

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin thoroughly with DCM and DMF.

Step 2: Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes.

-

Wash the resin with DMF and DCM.

Step 3: N-Nosylation

-

Swell the resin in DMF.

-

Add a solution of o-NBS-Cl (5 eq.) and collidine (5 eq.) in DMF.

-

Agitate for 2 hours.

-

Wash with DMF and DCM.

Step 4: N-Methylation

-

Swell the resin in DMF.

-

Add a solution of MTBD (1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine) (0.5 eq.) and methyl iodide (10 eq.) in DMF.

-

Agitate overnight.

-

Wash with DMF and DCM.

Step 5: Denosylation

-

Swell the resin in DMF.

-

Treat with a solution of DPG (5 eq.), DBU (2.5 eq.), and 2-mercaptoethanol (10 eq.) in DMF.

-

Agitate for 30 minutes.

-

Wash with DMF and DCM.

Step 6: N-Fmoc Protection

-

Swell the resin in DMF.

-

Add a solution of Fmoc-OSu (3 eq.) in DMF.

-

Agitate for 2 hours.

-

Wash with DMF and DCM.

Step 7: Cleavage from Resin

-

Treat the resin with a solution of 20% HFIP in DCM.

-

Collect the filtrate and evaporate the solvent to yield the final product.

Application in Solid-Phase Peptide Synthesis

The primary application of this compound is as a building block in SPPS to introduce N-methylated asparagine residues.[9]

Workflow for Incorporation into a Peptide Chain:

Caption: SPPS Incorporation Workflow.

Detailed Protocol for Coupling:

Materials: Peptide-resin with a free N-terminal amine, this compound, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIEA, Collidine), DMF, DCM.

Step 1: Activation and Coupling

-

Dissolve this compound (3-5 eq.) and a coupling reagent such as HBTU (3-5 eq.) in DMF.

-

Add a base like DIEA (6-10 eq.) to the solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the swelled peptide-resin.

-

Agitate for 1-4 hours. The sterically hindered nature of N-methylated amino acids may require longer coupling times or double coupling.

Step 2: Monitoring and Capping

-

Perform a Kaiser test to check for complete coupling (the test should be negative).

-

If the coupling is incomplete, repeat the coupling step.

-

Optionally, cap any unreacted N-terminal amines with acetic anhydride and DIEA in DMF.

Step 3: Fmoc Deprotection

-

Wash the resin thoroughly.

-

Treat with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

The peptide chain is now elongated with an N-methylated asparagine residue, and the synthesis can proceed to the next amino acid.

Mechanistic Impact on Peptide Properties

The incorporation of an N-methylated asparagine residue can have profound effects on the resulting peptide's biological and pharmacological properties.

| Property | Mechanism of Action |

| Increased Proteolytic Stability | The N-methyl group provides steric hindrance at the amide bond, preventing recognition and cleavage by proteases.[1] |

| Enhanced Membrane Permeability | N-methylation can disrupt intramolecular hydrogen bonding, leading to a more lipophilic character and facilitating passive diffusion across cell membranes.[1] |

| Improved Oral Bioavailability | A combination of increased enzymatic stability and enhanced intestinal permeability contributes to better oral bioavailability.[1] |

| Conformational Rigidity | The steric bulk of the methyl group restricts the rotation around the Cα-N bond, leading to a more defined and rigid peptide conformation. This can enhance binding affinity to the target receptor. |

| Modulation of Receptor Activity | By altering the peptide's conformation, N-methylation can convert a receptor agonist into an antagonist or vice versa, and can fine-tune binding selectivity.[1] |

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for rational peptide drug design. Its use allows for the precise engineering of peptides with enhanced stability, bioavailability, and tailored biological activity. As the demand for more effective and patient-friendly peptide therapeutics grows, the importance of specialized building blocks like this compound will continue to increase, paving the way for novel treatments for a wide range of diseases.

References

- 1. peptide.com [peptide.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 7. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 941296-80-6 | FF72659 | Biosynth [biosynth.com]

Fmoc-N-Me-Asn(Trt)-OH CAS number 941296-80-6

An In-Depth Technical Guide to Fmoc-N-Me-Asn(Trt)-OH (CAS 941296-80-6) for Advanced Peptide Synthesis

Abstract

This guide provides a comprehensive technical overview of N-α-Fmoc-N-α-methyl-N-β-trityl-L-asparagine, hereafter referred to as this compound. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer field-proven insights into the strategic application of this specialized amino acid derivative. We will explore the profound impact of N-methylation on peptide pharmacology, dissect the unique synthetic challenges posed by this modification, and present robust, validated protocols for its successful incorporation into complex peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The core focus is on explaining the causality behind experimental choices, from coupling reagent selection to final deprotection strategies, ensuring a self-validating system for achieving high-purity N-methylated peptides.

The Strategic Imperative for N-Methylation in Peptide Therapeutics

The modification of peptide backbones is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent pharmacokinetic liabilities of natural peptides, such as poor metabolic stability and low cell permeability. N-methylation, the substitution of an amide proton with a methyl group, is one of the simplest yet most powerful modifications to achieve these goals.[1][2]

Key Advantages of N-Methylation:

-

Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, sterically hindering the approach of proteolytic enzymes that would otherwise cleave the peptide bond. This dramatically increases the peptide's in-vivo half-life.[3][4]

-

Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H), N-methylation reduces the peptide's overall hydrogen bonding capacity. This increases lipophilicity, which can significantly enhance passive diffusion across biological membranes.[1][3]

-

Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, locking it into specific secondary structures (e.g., turns or helices).[3][4] This can lead to higher receptor affinity and selectivity.

Despite these benefits, the incorporation of N-methylated amino acids presents a significant synthetic hurdle. The secondary amine of an N-methylated residue is a weaker nucleophile and is more sterically hindered than a primary amine, making peptide bond formation exceptionally challenging.[3][5] This necessitates specialized reagents and protocols to avoid common failures like low yields and deletion sequences.[3][6] this compound is the purpose-built solution for introducing a methylated asparagine residue while safeguarding its reactive side chain.

Physicochemical Profile and Quality Control

Ensuring the quality of this critical building block is the first step toward a successful synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 941296-80-6 | [7][8] |

| Chemical Formula | C₃₉H₃₄N₂O₅ | [7][8] |

| Molecular Weight | 610.70 g/mol | [7][8] |

| Appearance | White to off-white powder or crystals | [8] |

| Melting Point | 231-235 °C | [8][9] |

| Purity (HPLC) | Typically ≥97% | [8] |

| Optical Rotation | [α]22/D -26.0° (c=0.5% in CH₂Cl₂) | [8] |

| Storage | 2-8°C, keep container tightly closed | [8] |

Senior Scientist's Note on Quality Control: Before use, it is imperative to verify the Certificate of Analysis (CoA). Pay close attention to HPLC purity; the presence of related impurities can complicate purification. The presence of free amino acid or residual acetic acid from the manufacturing process can cause chain termination and must be below 0.02%.[10] Structural confirmation via ¹H-NMR and mass spectrometry is also recommended for new batches to ensure identity and rule out degradation.[11][12]

Mastering the Synthesis: A Self-Validating SPPS Workflow

The successful incorporation of this compound hinges on overcoming two primary challenges: the sterically hindered coupling to the N-methyl amine and the complete removal of the bulky Trityl side-chain protecting group.

The Causality of Difficult Couplings

The core problem is twofold: the N-methyl group adds steric bulk, and its electron-donating nature reduces the nucleophilicity of the secondary amine. This combination makes the approach of an activated carboxyl group significantly more difficult compared to a standard primary amine.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. N-methylation of peptides and proteins: an important element for modulating biological functions [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 941296-80-6 | FF72659 | Biosynth [biosynth.com]

- 8. This compound 97 HPLC 941296-80-6 [sigmaaldrich.com]

- 9. 941296-80-6 this compound AKSci 0370AP [aksci.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. scienceopen.com [scienceopen.com]

Biochemical properties of N-methylated asparagine derivatives

An In-Depth Technical Guide to the Biochemical Properties of N-Methylated Asparagine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Methyl Group

In the realm of peptide and protein chemistry, the strategic modification of amino acid residues is a cornerstone of modern therapeutic design. Among these modifications, N-methylation—the addition of a methyl group to a backbone amide nitrogen—stands out as a subtle yet powerful tool.[1][2][3] This guide focuses on the biochemical properties of N-methylated asparagine derivatives, providing an in-depth exploration of their synthesis, conformational effects, and profound impact on the stability and bioavailability of peptides. For drug development professionals and researchers, understanding the nuances of N-methylated asparagine is critical for harnessing its potential to create next-generation therapeutics with enhanced pharmacological profiles.[1][4][5]

N-methylation offers a solution to some of the most significant challenges in peptide-based drug development, namely poor metabolic stability and low bioavailability.[2][5] By strategically introducing a methyl group to the asparagine backbone, it is possible to dramatically alter the physicochemical properties of a peptide, leading to improved resistance to enzymatic degradation, enhanced cell permeability, and greater control over the peptide's three-dimensional structure.[1][2][6] This guide will provide a comprehensive overview of the core principles and practical applications of N-methylated asparagine derivatives, supported by detailed experimental protocols and data.

The Foundational Chemistry: Synthesis of N-Methylated Asparagine

The synthesis of N-methylated amino acids, including asparagine, can be challenging due to the need for specific protecting groups and reaction conditions.[7] A common and effective strategy involves the use of 5-oxazolidinone intermediates.[8][7] This method allows for the efficient N-methylation of the amino acid while protecting the side chain.

Below is a generalized workflow for the synthesis of N-methylated asparagine, often adapted for solid-phase peptide synthesis (SPPS).

Experimental Protocol: A Generalized Approach to Solid-Phase Synthesis of a Peptide Containing N-Methyl Asparagine

This protocol outlines the key steps for incorporating an N-methylated asparagine residue into a peptide sequence using Fmoc-based solid-phase synthesis.

-

Resin Preparation:

-

Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

-

-

Fmoc-N-Me-Asn(Trt)-OH Coupling:

-

Dissolve the protected N-methylated asparagine building block (this compound) and a coupling agent (e.g., HATU) in DMF.

-

Add an activator base, such as diisopropylethylamine (DIPEA), to the solution.

-

Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

-

Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Fmoc Deprotection:

-

Wash the resin to remove excess reagents.

-

Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the newly added amino acid.

-

-

Chain Elongation:

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin thoroughly.

-

Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[9]

-

Caption: A generalized workflow for solid-phase synthesis of peptides containing N-methylated asparagine.

Biochemical Impact of N-Methylation on Asparagine-Containing Peptides

The introduction of a methyl group to the backbone amide nitrogen of an asparagine residue has a cascading effect on the peptide's biochemical and biophysical properties.

Conformational Control and Structural Rigidity

N-methylation imposes significant steric constraints on the peptide backbone, which can restrict the rotation around the Cα-N bond.[2] This reduction in conformational flexibility can "lock" a peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[2] The N-methyl group can also favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides.[2] This can be crucial for mimicking protein turns or achieving an optimal orientation for receptor binding.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[2][6] Proteases often recognize and bind to the peptide backbone via hydrogen bonding.[2] By replacing the amide proton with a methyl group, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage.[2] This can dramatically extend the in-vivo half-life of peptide therapeutics.

A notable application of this principle is in preventing the deamidation of asparagine. The NGR (asparagine-glycine-arginine) motif, a widely used tumor-homing sequence, is prone to deamidation, which can alter its receptor-binding properties.[10][11] N-methylation of the adjacent glycine residue has been shown to completely prevent this deamidation, thereby stabilizing the peptide and maintaining its intended biological activity.[10][11][12]

Improved Membrane Permeability and Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[2][13] This is achieved through two primary mechanisms:

-

Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, which favors its partitioning into and diffusion across the lipid bilayer of cell membranes.[2][6]

-

Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's capacity for hydrogen bonding with water molecules.[2] This lowers the energetic penalty required to move the peptide from an aqueous environment into the hydrophobic interior of a membrane.

| Property | Effect of N-Methylation | Biochemical Rationale | Reference |

| Proteolytic Stability | Increased | Disruption of hydrogen bonding with proteases. | [2][6] |

| Membrane Permeability | Increased | Increased lipophilicity and reduced desolvation penalty. | [2][13] |

| Conformational Flexibility | Decreased | Steric hindrance restricts bond rotation. | [2] |

| Bioavailability | Increased | Combination of enhanced stability and permeability. | [1][5] |

| Asparagine Deamidation | Prevented | Steric hindrance and altered electronics around the amide bond. | [10][12] |

Role in Drug Discovery and Development

The collective biochemical advantages of N-methylation make it a highly attractive strategy in medicinal chemistry and drug development.[1][3][4] By fine-tuning the properties of peptide-based drug candidates, researchers can overcome many of the inherent limitations of these molecules. The ability to enhance stability, improve bioavailability, and control conformation allows for the rational design of more potent and effective therapeutics.[1][2][5]

Caption: The multifaceted impact of N-methylation on key properties for peptide drug development.

Analytical and Characterization Methodologies

The unique properties of N-methylated peptides necessitate specific analytical techniques for their characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental tool for the purification and analysis of N-methylated peptides.[] Reverse-phase HPLC is commonly used to separate the modified peptide from impurities based on hydrophobicity. The increased lipophilicity of N-methylated peptides often results in longer retention times compared to their unmodified counterparts.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and sequence of N-methylated peptides.[9] High-resolution mass spectrometry can verify the successful incorporation of the methyl group. Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm the location of the N-methylated asparagine residue within the sequence.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of N-methylated peptides in solution.[9] The N-methyl group gives a characteristic singlet in the 1H NMR spectrum, typically between 2.5 and 3.5 ppm.[9] Two-dimensional NMR techniques, such as TOCSY and NOESY, can be used to assign all proton resonances and determine the peptide's conformation, including the cis/trans isomerization of the N-methylated amide bond.

Conclusion and Future Perspectives

N-methylated asparagine derivatives represent a powerful and versatile tool in the arsenal of the modern peptide chemist and drug developer. The strategic incorporation of a single methyl group can lead to profound improvements in proteolytic stability, membrane permeability, and conformational control. These enhancements directly address many of the historical limitations of peptide-based therapeutics, paving the way for the development of more effective and bioavailable drugs. As our understanding of the subtle interplay between structure and function in these modified peptides continues to grow, so too will the opportunities for their application in treating a wide range of diseases. The continued development of efficient synthetic methods and sophisticated analytical techniques will further accelerate the translation of these promising molecules from the laboratory to the clinic.

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A novel synthesis of N-methyl asparagine, arginine, histidine, and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Glycine N-methylation in NGR-Tagged Nanocarriers Prevents Isoaspartate formation and Integrin Binding without Impairing CD13 Recognition and Tumor Homing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-N-Me-Asn(Trt)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and low cell permeability. The strategic incorporation of N-methylated amino acids into peptide sequences has emerged as a powerful tool to overcome these limitations. N-methylation, the substitution of the amide proton with a methyl group, can profoundly influence the conformational properties of a peptide, enhance its resistance to enzymatic degradation, and improve its pharmacokinetic profile.[1][2][3][4] This guide focuses on a key building block in this field: Fmoc-N-Me-Asn(Trt)-OH, providing a comprehensive overview of its properties, synthesis, and application in solid-phase peptide synthesis (SPPS).

Core Molecular Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

| Property | Value | Source |

| Chemical Formula | C₃₉H₃₄N₂O₅ | [5] |

| Molecular Weight | 610.7 g/mol | [5] |

| CAS Number | 941296-80-6 | [5] |

| Appearance | White to off-white powder | Generic |

| Solubility | Soluble in DMF, NMP, and DCM | [6][7] |

The presence of the bulky trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups contributes to the compound's solubility in organic solvents commonly used in SPPS, a crucial factor for efficient coupling reactions.[6][7]

The Strategic Advantage of Trityl Protection for Asparagine

The side chain of asparagine presents a unique challenge during peptide synthesis. Under standard activation conditions, particularly with carbodiimide reagents, the amide side chain can undergo dehydration to form a nitrile, an irreversible side reaction that compromises the integrity of the final peptide.[7] The use of the trityl (Trt) protecting group on the side-chain amide of asparagine effectively mitigates this issue.[7]

Furthermore, the Trt group significantly enhances the solubility of the Fmoc-Asn derivative. Unprotected Fmoc-Asn-OH is notoriously difficult to dissolve in standard SPPS solvents like DMF, which can lead to incomplete coupling and lower yields. The bulky, hydrophobic Trt group disrupts intermolecular hydrogen bonding, rendering Fmoc-Asn(Trt)-OH and its N-methylated counterpart readily soluble.[6][7]

Synthesis of this compound

While commercially available, understanding the synthetic routes to Fmoc-N-methylated amino acids provides valuable insight into potential impurities and quality control considerations. A common and effective method for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for solid-phase synthesis.[8] This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH proton, facilitating its methylation.[8]

A general, efficient synthesis of Fmoc-N-methyl-α-amino acids can also be achieved via the reductive opening of an intermediate 5-oxazolidinone, catalyzed by a Lewis acid.[9] This approach offers high yields and a more environmentally friendly process compared to methods relying on large excesses of reagents.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of Fmoc-based SPPS. However, the steric hindrance of the N-methyl group necessitates optimized coupling conditions.

Experimental Protocol: Coupling of this compound

-

Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add a suitable coupling agent such as HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents). Pre-activation for a few minutes is often beneficial, but should be minimized to avoid potential side reactions.

-

Coupling Reaction: Add the activated this compound solution to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. The increased steric hindrance of the N-methylated amino acid often requires longer coupling times compared to its non-methylated counterpart.

-

Monitoring the Coupling: Perform a Kaiser test or other qualitative colorimetric test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Causality Behind Experimental Choices:

-

Excess Reagents: The use of a 3-5 fold excess of the amino acid and coupling reagents drives the reaction to completion, overcoming the kinetic barrier imposed by the sterically hindered N-methylated amino acid.

-

HATU as a Coupling Agent: HATU is a highly effective coupling reagent, particularly for sterically hindered amino acids, due to the formation of a highly reactive HOBt-ester intermediate.

-

Extended Coupling Time: The nucleophilicity of the secondary amine on the N-terminal of the growing peptide is reduced compared to a primary amine, and the incoming N-methylated amino acid is sterically bulky. Both factors contribute to a slower reaction rate, necessitating a longer coupling time.

Diagram: Coupling Workflow

References

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. This compound - Creative Peptides [creative-peptides.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Fmoc-N-Me-Asn(Trt)-OH: A Core Intermediate for Advanced Pharmaceutical Peptides

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of peptide backbones represents a frontier in drug development, aiming to overcome the inherent pharmacokinetic limitations of native peptides. N-methylation is a premier strategy in this arena, enhancing metabolic stability and cell permeability.[1][2] This guide provides an in-depth technical analysis of Nα-Fmoc-Nα-methyl-Nγ-trityl-L-asparagine, commercially known as Fmoc-N-Me-Asn(Trt)-OH. We will dissect the molecular architecture of this critical building block, rationalize the function of its constituent protecting groups, and provide field-proven protocols for its successful incorporation into complex peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document serves as a practical manual for scientists seeking to leverage N-methylated asparagine to engineer next-generation therapeutic peptides.

The Strategic Imperative for N-Methylated Peptides

Peptide-based therapeutics offer unparalleled specificity and potency. However, their translation to clinical success is often hampered by rapid proteolytic degradation and poor membrane permeability. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, directly confronts these challenges.[1] This seemingly minor modification imparts profound pharmacological advantages:

-

Enhanced Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage by proteases, significantly extending the in vivo half-life of the drug candidate.

-

Improved Pharmacokinetics: N-methylation can reduce the number of hydrogen bond donors, which, along with increased lipophilicity, can improve a peptide's ability to cross cellular membranes and enhance oral bioavailability.[2]

-

Conformational Control: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation. This can lead to increased receptor affinity and selectivity.[2]

This compound is a purpose-engineered building block that allows for the precise introduction of an N-methylated asparagine residue, a common motif in bioactive peptides, into a synthetic sequence.

Molecular Profile and Physicochemical Properties

A comprehensive understanding of the reagent's properties is the foundation of its effective use. This compound is a multi-functionalized amino acid derivative designed for seamless integration into the Fmoc/tBu orthogonal synthesis scheme.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 941296-80-6 | [3][4] |

| Molecular Formula | C₃₉H₃₄N₂O₅ | [3][4][5] |

| Molecular Weight | 610.70 g/mol | [5] |

| IUPAC Name | N²-(((9H-fluoren-9-yl)methoxy)carbonyl)-N²-methyl-N⁴-trityl-L-asparagine | [4] |

| Appearance | White to off-white powder or crystals | [6] |

| Purity (HPLC) | Typically ≥97% | [6] |

| Storage | 2-8°C or colder for long-term stability |[6][7] |

The Scientific Rationale: A Tale of Three Moieties

The efficacy of this compound stems from the specific, synergistic functions of its three key components: the Fmoc group, the N-methyl group, and the Trityl group.

The Fmoc Group: The Gateway to Orthogonal Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protector of the α-amino group. Its selection is fundamental to the most widely used modern SPPS strategy.

-

Causality: The Fmoc group is labile to secondary amines, most commonly a 20% solution of piperidine in DMF.[8] This deprotection condition is orthogonal to the acid-labile side-chain protecting groups (like tBu, Boc, and Trt) and the acid-cleavable resin linkers. This orthogonality ensures that side-chain protecting groups remain intact during the iterative cycle of Nα-deprotection and coupling, preventing unwanted side reactions and preserving the integrity of the growing peptide.[9]

The Trityl (Trt) Group: Mastering the Challenges of Asparagine

The asparagine side chain is notoriously problematic in peptide synthesis. The triphenylmethyl (Trityl, Trt) group is the industry-standard solution to these challenges.

-

The Problem: During the carboxyl group activation step required for peptide bond formation, the unprotected side-chain amide of asparagine can undergo an intramolecular cyclization, followed by dehydration, to form a nitrile (-18 Da mass loss).[10][11] This is particularly prevalent when using carbodiimide activators like DCC or DIC.[12] Furthermore, the sequence can be prone to aspartimide formation under both acidic and basic conditions, leading to hard-to-separate impurities.[9][10]

-

The Trityl Solution:

-

Steric Shielding: The bulky trityl group provides a robust steric shield for the side-chain amide, physically preventing the intramolecular attack that initiates dehydration and other side reactions.[10]

-

Solubility Enhancement: Unprotected Fmoc-Asn-OH has very poor solubility in common SPPS solvents like DMF.[13] The large, hydrophobic Trt group dramatically increases the solubility of the derivative, ensuring homogeneous reaction conditions and efficient coupling.[10][12]

-

-

Deprotection: The Trt group is highly acid-labile and is efficiently removed during the final cleavage step with strong acids like Trifluoroacetic Acid (TFA), concurrently with other side-chain protecting groups and cleavage from the resin.[10][13]

The N-Methyl Group: A Double-Edged Sword of Innovation

While providing significant therapeutic benefits, the N-methyl group introduces a specific synthetic challenge that must be proactively managed.

-

The Challenge: The N-methylated amine is a secondary amine, which is both less nucleophilic and more sterically hindered than the primary amine of a standard amino acid. This dramatically slows the kinetics of the subsequent coupling reaction. Standard coupling conditions are often insufficient to drive the reaction to completion, resulting in deletion sequences and low yields.

-

The Strategic Response: To overcome this kinetic barrier, more potent coupling reagents and optimized conditions are required. This is a non-negotiable aspect of working with N-methylated residues.

Field Protocol: Incorporation of this compound in SPPS

This section details a validated, step-by-step workflow for the successful coupling of this compound.

Caption: SPPS workflow for incorporating N-methylated amino acids.

Methodology:

-

Resin Preparation: Begin with the peptide-resin swollen in Dimethylformamide (DMF). The N-terminal Fmoc group of the preceding residue must be removed.

-

Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform two treatments: one for 3 minutes and a second for 10-15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Activation & Coupling Solution: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, use the following ratios:

-

This compound: 5 equivalents (0.5 mmol, 305 mg)

-

HATU: 4.9 equivalents (0.49 mmol, 186 mg)

-

DIEA: 10 equivalents (1.0 mmol, 174 µL)

-

Dissolve in a minimal volume of DMF (approx. 2 mL). Allow to pre-activate for 2-5 minutes.

-

Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly potent uronium salt-based coupling reagent essential for acylating sterically hindered secondary amines.[11] The excess of the non-nucleophilic base, DIEA, is crucial for both activating the carboxylate and maintaining a basic pH for the reaction.

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature. Agitation (shaking or nitrogen bubbling) is critical.

-

Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Chloranil test (or other appropriate test for secondary amines) to check for completion. The standard Kaiser test will yield a false negative as it only detects primary amines.

-

Recouple (If Necessary): If the monitoring test indicates incomplete coupling, drain the reaction vessel and add a fresh solution of activated this compound for another 2-4 hours.

-

Washing: Once coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove excess reagents. The peptide is now ready for the next cycle.

-

Final Cleavage: After the full sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups (including Trt) are removed using a reagent cocktail such as TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2-3 hours.

Table 2: Comparison of Coupling Reagents for N-Methylated Residues

| Reagent | Type | Relative Potency | Comments |

|---|---|---|---|

| HATU/DIEA | Uronium Salt | ++++ | Recommended. Highly effective for sterically hindered couplings. Low racemization risk. |

| PyBOP/DIEA | Phosphonium Salt | +++ | Very effective, but produces carcinogenic HMPA as a byproduct. |

| HBTU/DIEA | Uronium Salt | +++ | A common and effective choice, slightly less potent than HATU for difficult couplings.[8] |

| DIC/HOBt | Carbodiimide | + | Generally not recommended for N-methylated residues due to low efficiency and higher risk of side reactions.[11] |

Analytical Characterization and Troubleshooting

Rigorous analytical control is paramount for validating the synthesis of complex peptides.

Analytical Methods

-

Reverse-Phase HPLC (RP-HPLC): This is the primary tool for assessing the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard. The incorporation of an N-methylated residue will typically increase the hydrophobicity and retention time of the peptide compared to its non-methylated analogue.[6][14]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm that the final product has the correct molecular weight, verifying the successful incorporation of the N-Me-Asn residue and the removal of all protecting groups.

Troubleshooting Guide

Table 3: Common Problems and Validated Solutions

| Problem ID | Issue | Probable Cause(s) | Recommended Solution(s) |

|---|---|---|---|

| NMA-01 | Low yield; presence of a deletion sequence (-339.4 Da) | Incomplete coupling of the this compound residue due to steric hindrance. | 1. Confirm Reagent Potency: Use a high-potency activator like HATU. 2. Optimize Conditions: Increase coupling time to 4 hours or perform a double coupling. 3. Elevate Temperature: Consider microwave-assisted SPPS to accelerate reaction kinetics.[15] |

| NMA-02 | Impurity at -18 Da from target mass in crude product | Dehydration of the asparagine side chain to a nitrile. | This is rare when using Trt protection. 1. Verify Starting Material: Ensure the this compound is of high purity and the Trt group is intact. 2. Avoid Premature Deprotection: Ensure no strong acid is inadvertently introduced during synthesis cycles.[11] |

| NMA-03 | Poor peak shape and difficult purification | On-resin aggregation of the growing peptide chain, often exacerbated by hydrophobic residues and protecting groups. | 1. Solvent Disruption: Incorporate small amounts of "magic mixture" (DMF/DCM containing 1% Triton X-100) during difficult couplings. 2. Resin Choice: Use a low-loading resin or a PEG-based resin (e.g., ChemMatrix®) to improve solvation.[16] |

Conclusion

This compound is more than a mere reagent; it is an enabling technology for the medicinal chemist. It provides a reliable and robust solution for introducing N-methylated asparagine, a modification that can profoundly enhance the therapeutic potential of peptide drug candidates. By understanding the causal science behind its design—the orthogonal Fmoc strategy, the critical side-chain protection afforded by the Trt group, and the kinetic challenges posed by the N-methyl moiety—researchers can effectively troubleshoot and optimize their synthetic protocols. The successful application of this intermediate is a key step in the rational design of advanced peptides with improved stability, bioavailability, and efficacy, ultimately accelerating the journey from the laboratory to the clinic.

References

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. This compound 95% | CAS: 941296-80-6 | AChemBlock [achemblock.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound 97 HPLC 941296-80-6 [sigmaaldrich.com]

- 7. This compound | 941296-80-6 [chemicalbook.com]

- 8. chempep.com [chempep.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. peptide.com [peptide.com]

- 14. rsc.org [rsc.org]

- 15. reddit.com [reddit.com]

- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Fmoc-N-Me-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-N-Me-Asn(Trt)-OH in Peptide Chemistry

This compound is a critical building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of therapeutic peptides and complex protein mimics. Its unique trifecta of protecting groups—the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine, the N-methylation of the amide backbone, and the trityl (Trt) group on the asparagine side-chain—offers distinct advantages in overcoming common challenges in peptide synthesis.

The N-methylation of the peptide backbone is a key strategy to enhance the metabolic stability and membrane permeability of peptide drugs. The bulky trityl group on the asparagine side-chain amide prevents dehydration and subsequent aspartimide formation, a notorious side reaction during peptide coupling that can compromise the purity and yield of the final peptide[1]. The base-labile Fmoc group allows for orthogonal deprotection strategies, making it a cornerstone of many SPPS protocols.

A thorough understanding of the spectroscopic signature of this compound is paramount for in-process monitoring, quality control, and final product verification. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of NMR and mass spectrometry, and supported by data from analogous compounds and established experimental protocols.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of this compound are the foundation of its successful application in peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-Asn(Trt)-OH

Introduction: The Significance and Challenge of N-Methylated Peptides

In the landscape of therapeutic peptide development, N-methylation of the peptide backbone is a cornerstone strategy for optimizing pharmacological properties. This seemingly minor modification—the substitution of an amide proton with a methyl group—profoundly impacts a peptide's profile by enhancing its metabolic stability against proteolytic degradation, improving membrane permeability, and fine-tuning its conformational landscape to boost potency and selectivity.[1][2][3][4]

Fmoc-N-Me-Asn(Trt)-OH is a critical building block for introducing N-methylated asparagine into a peptide sequence. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is a nuanced process fraught with two primary challenges:

-

Steric Hindrance: The N-methyl group creates significant steric bulk, impeding the approach of an activated carboxyl group.[5][6] This makes the formation of the peptide bond substantially more difficult compared to coupling with a primary amine, often leading to incomplete reactions and deletion sequences.[5][7]

-

Aspartimide Formation: Asparagine residues are notoriously susceptible to a base-catalyzed intramolecular cyclization during the Fmoc-deprotection step (using piperidine), forming a succinimide ring known as an aspartimide.[8][9] This side reaction is highly problematic as the aspartimide can subsequently be hydrolyzed into a mixture of the desired α-peptide and an undesired β-peptide, often accompanied by racemization.[9][10]

This guide provides a comprehensive, field-proven protocol for the successful incorporation of this compound. It details optimized coupling strategies to overcome steric hindrance, methods to mitigate aspartimide formation, and robust cleavage and purification procedures tailored for researchers, scientists, and drug development professionals.

I. Materials and Reagents

-

Resin: Rink Amide or other suitable resin for C-terminal amide peptides.

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Acetonitrile (ACN), HPLC grade.

-

Anhydrous diethyl ether or methyl t-butyl ether (MTBE), peroxide-free.

-

-

Reagents for Deprotection:

-

Piperidine.

-

Optional: 1-Hydroxybenzotriazole (HOBt) for mitigating aspartimide formation.

-

-

Reagents for Coupling:

-

Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Reagents for Cleavage & Deprotection:

-

Trifluoroacetic acid (TFA).

-

Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Phenol, Thioanisole, Water (H₂O).

-

-

Reagents for Monitoring:

-

Bromophenol Blue solution in DMF.

-

II. Experimental Workflow: A Step-by-Step Protocol

The overall workflow for incorporating this compound follows the standard Fmoc-SPPS cycle, but with critical modifications to the coupling and monitoring steps.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin (approx. 10 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This ensures that all reactive sites within the polymer matrix are accessible.[5]

Step 2: Fmoc-Group Deprotection

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Expert Insight on Aspartimide Mitigation: For sequences known to be prone to aspartimide formation (e.g., -Asn-Gly-, -Asn-Ser-), the basicity of the deprotection solution can be tempered.[11] Adding a weak acid like 0.1 M HOBt to the 20% piperidine/DMF solution can significantly suppress this side reaction without compromising Fmoc removal efficiency.[10]

Caption: Mechanism of base-catalyzed aspartimide formation.

Step 3: Coupling of this compound

This is the most critical step. Due to severe steric hindrance, standard coupling reagents are often insufficient.[6][12] Highly potent uronium/aminium or phosphonium salt-based reagents are required to achieve efficient peptide bond formation.[13]

| Coupling Reagent | Class | Relative Reactivity | Key Advantages |

| HATU | Uronium/Aminium | ++++ | Widely successful for N-methyl amino acids; generates a highly reactive HOAt ester in situ.[12][14][15] |

| PyAOP | Phosphonium | ++++ | Especially effective for coupling N-methyl amino acids to other N-methyl residues.[7][16] |

| COMU | Uronium/Aminium | ++++ | High reactivity comparable to HATU, with improved safety profile (non-explosive byproducts).[17] |

| HBTU / HCTU | Uronium/Aminium | ++ | Often ineffective for sterically hindered couplings; may lead to incomplete reactions and deletion sequences.[6][12] |

Recommended Protocol using HATU:

-

Prepare the Activation Solution: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9-4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the activation solution.

-

Allow the solution to pre-activate for 2-5 minutes at room temperature.[13] The solution may change color.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult sequences, this time can be extended.

-

After the coupling time, drain the reaction solution.

Caption: HATU-mediated coupling of this compound.

Step 4: Monitoring the Coupling Reaction

Causality: The standard ninhydrin test, which detects primary amines, will not work for the secondary amine of an N-methylated residue. The bromophenol blue (BPB) test is a reliable alternative for monitoring the presence of unreacted free amines.[5][12]

Bromophenol Blue Test Protocol: [12]

-

Remove a small sample of resin beads (10-20 beads) from the reaction vessel.

-

Wash the beads thoroughly with fresh DMF.

-

Add a few drops of the BPB test solution to the beads.

-

Observe the color:

-

Yellow/Orange: Coupling is complete (no free amines). Proceed to the next step.

-

Green/Blue: Coupling is incomplete (free amines are present). The resin remains basic.

-

Troubleshooting Incomplete Coupling: If the BPB test is positive (blue/green), a second coupling (recoupling) is necessary. Drain the reaction vessel, wash with DMF, and repeat the entire coupling protocol (Step 3) with a fresh solution of activated amino acid.[6]

Step 5: Chain Elongation

After a successful coupling (confirmed by a negative BPB test), wash the resin thoroughly with DMF (3-5 times). The cycle of deprotection (Step 2) and coupling (Step 3) can now be repeated for the subsequent amino acids in the peptide sequence.

III. Cleavage, Deprotection, and Purification

Step 1: Final Cleavage from Resin

Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the Trt group on Asn, must be removed.

Expert Insight on Asn(Trt) Deprotection: The trityl (Trt) protecting group is removed under strongly acidic conditions with TFA.[18] However, the deprotection of an N-terminal Asn(Trt) residue can be particularly slow or incomplete due to the proximity of the protonated N-terminal amine.[19] Therefore, an extended cleavage time is often required.

| Cleavage Cocktail | Composition (v/v) | Use Case |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Recommended for peptides containing Asn(Trt) and other sensitive residues like Cys, Trp, Met.[10] |

| Reagent B | TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2) | An effective, less odorous alternative suitable for Trt group removal when other sensitive residues are not present.[20] |

Cleavage Protocol:

-

Wash the final peptide-resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen.

-

Prepare the chosen cleavage cocktail fresh. Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature. A deep yellow color may develop due to the formation of the stable trityl cation.[21]

-

Reaction Time: Allow the cleavage to proceed for 2-4 hours .[18]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

Step 2: Peptide Precipitation and Isolation

-

Concentrate the TFA filtrate to a small volume using a rotary evaporator or a stream of nitrogen.

-

Add the concentrated peptide solution dropwise into a centrifuge tube containing cold (–20 °C) anhydrous diethyl ether or MTBE (approx. 10-20 times the volume of the concentrate).[21]

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and organic byproducts.

-

Dry the crude peptide pellet under vacuum.

Step 3: Purification and Analysis

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

-

Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[22]

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity and purity of the final N-methylated peptide.[23]

IV. Conclusion

The successful solid-phase synthesis of peptides containing this compound is readily achievable with careful attention to protocol details. The challenges posed by steric hindrance and potential aspartimide formation can be effectively overcome by selecting highly potent coupling reagents like HATU, diligently monitoring reaction completion with the bromophenol blue test, and employing optimized cleavage conditions with extended reaction times. This robust methodology provides a reliable pathway for researchers to access complex N-methylated peptides, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.iris-biotech.de [media.iris-biotech.de]

- 10. benchchem.com [benchchem.com]

- 11. d-nb.info [d-nb.info]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

- 17. bachem.com [bachem.com]

- 18. nbinno.com [nbinno.com]

- 19. scite.ai [scite.ai]

- 20. peptide.com [peptide.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]

Application Note & Protocol Guide: Strategies for a Successful Coupling of Fmoc-N-Me-Asn(Trt)-OH in SPPS

Introduction: Navigating the Challenges of a Sterically Demanding Residue

In the realm of Solid-Phase Peptide Synthesis (SPPS), the incorporation of N-methylated amino acids presents a significant synthetic hurdle due to the inherent steric hindrance imparted by the N-alkyl group. This challenge is further amplified when dealing with Fmoc-N-Me-Asn(Trt)-OH, a derivative that combines the steric bulk of an N-methyl group with the large trityl (Trt) protecting group on the asparagine side-chain. While the Trt group is crucial for preventing side-chain dehydration and subsequent aspartimide formation, its size contributes to a sterically crowded reaction center.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective coupling strategies for this compound, ensuring high coupling efficiency and minimizing undesirable side reactions.

The primary obstacle in coupling N-methylated amino acids is the reduced nucleophilicity of the secondary amine on the growing peptide chain, which is sterically shielded by the newly introduced methyl group.[3][4] This steric clash impedes the approach of the activated carboxyl group of the incoming amino acid, often leading to incomplete couplings and the formation of deletion sequences.[3] Consequently, standard coupling protocols that are effective for their non-methylated counterparts frequently prove inadequate.

This guide will delve into the mechanistic underpinnings of these challenges and present field-proven protocols designed to overcome them. We will explore the selection of optimal coupling reagents, the influence of reaction conditions, and the utility of advanced synthesis technologies.

The Dual Nature of the Trityl Group: A Necessary Bulk

The use of a trityl (Trt) protecting group on the side-chain amide of asparagine is a well-established strategy to prevent a notorious side reaction: the formation of aspartimide.[1] This intramolecular cyclization can occur during the basic conditions of Fmoc deprotection, leading to a mixture of α- and β-peptides that are often difficult to separate from the target peptide.[5] The bulky Trt group effectively shields the side-chain amide, sterically hindering the intramolecular attack and preserving the integrity of the peptide backbone.[1]

However, this protective bulk, combined with the N-methyl group, creates a formidable steric challenge during the subsequent coupling step. Therefore, the choice of coupling methodology must be carefully considered to ensure complete acylation of the sterically hindered N-methyl amine.

Diagram: The Steric Hindrance Challenge

Caption: Steric hindrance from the N-methyl and Trityl groups.

Choosing the Right Coupling Reagent: A Comparative Overview

Standard coupling reagents such as HBTU and HCTU can be less effective for demanding couplings involving sterically hindered N-methylated amino acids.[3] More potent reagents are generally required to drive the reaction to completion.[3][4] The choice of coupling reagent is paramount for achieving high yields and purity.

| Coupling Reagent | Activation Principle | Performance with N-methylated Residues | Key Considerations |

| HBTU/TBTU | Forms a moderately reactive OBt active ester.[6] | Can be sluggish and lead to incomplete couplings, especially with consecutive N-methylated residues.[3] | May require extended reaction times or double coupling. |

| HATU | Forms a highly reactive OAt active ester due to the electron-withdrawing nature of the 7-azabenzotriazole moiety.[7][8] | Widely regarded as the reagent of choice for sterically hindered couplings, demonstrating superior reaction rates and efficiency.[4][7][9] | Solutions should be prepared fresh as it can be less stable over time compared to HBTU.[8] |

| COMU | Forms a highly reactive Oxyma-based active ester.[10] | Offers coupling efficiencies comparable to HATU and is a safer alternative to explosive HOBt/HOAt-based reagents.[10] | Excellent solubility and well-suited for microwave-assisted SPPS.[10] |

| PyBOP/PyAOP | Phosphonium salt-based reagents that form reactive esters. | PyAOP, containing a HOAt moiety, is highly efficient for difficult couplings.[11] PyBrOP is even more reactive and suitable for exceptionally challenging couplings.[11] | Can be more expensive than aminium-based reagents. |

For the coupling of this compound, HATU is the recommended starting point due to its well-documented success with sterically demanding residues.[4][12]

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a robust method for the manual coupling of this compound.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Bromophenol blue monitoring solution

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Activation of the Amino Acid:

-

In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin substitution) in DMF.

-

Add HATU (3.9 equivalents) to the amino acid solution.

-

Add DIPEA (8 equivalents) to the mixture.

-

Briefly vortex the solution to ensure complete dissolution and pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended overnight.

-

-

Monitoring the Coupling:

-

After the initial coupling time, take a small sample of the resin beads and wash thoroughly with DMF.

-

Perform a bromophenol blue test.[4] A yellow color indicates a complete reaction (free amines are acylated). A blue or green color signifies an incomplete coupling.

-

-

Recoupling (if necessary):

-

If the bromophenol blue test is positive, drain the reaction solution and repeat steps 3 and 4.

-

-

Washing:

-

Once the coupling is complete (negative bromophenol blue test), drain the reaction solution.

-

Wash the resin extensively with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove any unreacted reagents and byproducts.

-

Diagram: Coupling Workflow

Caption: Workflow for coupling this compound.

Advanced Strategy: Microwave-Assisted Peptide Synthesis (MW-SPPS)

For particularly challenging couplings, microwave-assisted peptide synthesis can be a powerful tool. Microwave irradiation can significantly accelerate both coupling and deprotection steps, often leading to higher purity crude products in a shorter timeframe.[13][14] The rapid heating provided by microwave energy can help overcome the activation energy barrier of sterically hindered couplings.[3]

Key Considerations for MW-SPPS:

-

Temperature Control: Careful control of the reaction temperature is crucial to prevent side reactions, such as racemization or degradation of protecting groups.[3]

-

Optimized Cycles: Microwave synthesizers utilize specific, optimized cycles for coupling and deprotection that differ from room temperature protocols. It is important to consult the instrument's guidelines and established methods.[15][16]

Protocol 2: Microwave-Assisted Coupling of this compound

This protocol provides a general guideline for microwave-assisted coupling. Specific parameters may need to be optimized based on the peptide sequence and the microwave synthesizer used.

Materials:

-

Same as Protocol 1

-

Microwave peptide synthesizer

Procedure:

-

Resin Preparation: Load the Fmoc-deprotected peptide-resin into the microwave reaction vessel.

-

Reagent Delivery: The synthesizer will deliver the solutions of this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF to the reaction vessel.

-

Microwave Irradiation:

-

The coupling reaction is typically performed at a set temperature (e.g., 75°C) for a short duration (e.g., 5-10 minutes).

-

The instrument's software will control the power and duration of microwave irradiation to maintain the target temperature.

-

-

Post-Microwave Hold: A brief hold period at room temperature may follow the microwave irradiation step.

-

Monitoring and Recoupling: Automated synthesizers often incorporate in-line monitoring. If a recoupling is necessary, the cycle can be repeated.

-

Washing: The synthesizer will automatically perform a series of washes with DMF to remove excess reagents.

Troubleshooting and Final Considerations

-

Incomplete Deprotection of Trt Group: While the Trt group is acid-labile, its removal during the final TFA cleavage can sometimes be slow, especially if the Asn(Trt) residue is at the N-terminus of the peptide.[2][17] In such cases, extending the cleavage time may be necessary to ensure complete deprotection.[18]

-

Aspartimide Formation: Although the Trt group significantly suppresses aspartimide formation, it is not always completely eliminated, especially in sequences known to be prone to this side reaction (e.g., -Asp-Gly- or -Asn-Gly-).[19][20] Careful monitoring of the final product by mass spectrometry is always recommended.

-

Solubility: Fmoc-Asn(Trt)-OH exhibits good solubility in common SPPS solvents like DMF and NMP, which is an advantage over its unprotected counterpart.[1][2]

By understanding the inherent challenges and employing the appropriate potent coupling reagents and optimized protocols, the successful incorporation of this compound into peptide sequences can be routinely achieved. The strategies outlined in this guide provide a solid foundation for researchers to tackle the synthesis of complex, N-methylated peptides with confidence.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. 肽偶联剂选择指南 [sigmaaldrich.com]

- 9. pnas.org [pnas.org]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 15. Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. benchchem.com [benchchem.com]

- 20. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: HBTU/HOBt Activation for the Efficient Coupling of Fmoc-N-Me-Asn(Trt)-OH

Abstract

This document provides a comprehensive technical guide for the coupling of the sterically hindered and challenging amino acid derivative, Fmoc-N-Me-Asn(Trt)-OH, in solid-phase peptide synthesis (SPPS). The protocol focuses on the widely adopted and robust HBTU/HOBt activation method. We delve into the underlying chemical mechanisms, provide a detailed, field-proven experimental protocol, and offer insights into overcoming the unique challenges posed by N-methylated and side-chain protected asparagine residues. This guide is intended for researchers, chemists, and professionals in drug development and peptide chemistry who seek to optimize the incorporation of this difficult building block into complex peptide sequences.

Introduction: The Challenge of Hindered Residues

The incorporation of N-methylated amino acids into peptide sequences is a key strategy for enhancing therapeutic properties, including increased enzymatic stability, improved oral bioavailability, and modulated receptor selectivity.[1] However, the steric hindrance introduced by the N-methyl group on the amide nitrogen significantly complicates the coupling reaction during SPPS.[2][3] This challenge is further compounded in this compound by the bulky trityl (Trt) protecting group on the asparagine side chain. The Trt group is essential for preventing dehydration of the side-chain amide during activation, a common side reaction with asparagine.[4]

Conventional coupling methods often result in low yields and incomplete reactions when dealing with such sterically demanding residues.[2][5] The HBTU/HOBt activation method has proven to be a highly effective strategy for these "difficult" couplings, offering rapid activation and high coupling efficiencies while minimizing racemization.[6][7][8]

The Mechanism of HBTU/HOBt Activation

The success of the HBTU/HOBt system lies in its ability to efficiently generate a highly reactive acyl-OBt ester intermediate.[6][9][10] This two-stage process is fundamental to achieving high coupling yields, especially with hindered amino acids.